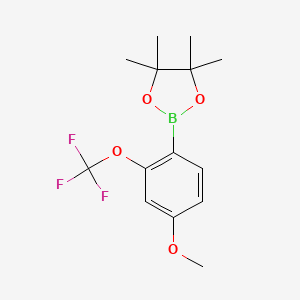

2-(4-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

The compound 2-(4-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1218790-37-4) is a boronic ester featuring a phenyl ring substituted with a methoxy (-OCH₃) group at the 4-position and a trifluoromethoxy (-OCF₃) group at the 2-position. The dioxaborolane backbone (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides stability and reactivity for cross-coupling reactions, such as Suzuki-Miyaura couplings. This compound is synthesized with high purity (≥95%) and is utilized in pharmaceutical and materials research .

Properties

IUPAC Name |

2-[4-methoxy-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O4/c1-12(2)13(3,4)22-15(21-12)10-7-6-9(19-5)8-11(10)20-14(16,17)18/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVXLZKNSBJEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis to create carbon-carbon bonds between two distinct molecular fragments.

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (such as our compound of interest) transfers an organic group to a metal, in this case, palladium. This results in the formation of a new palladium-carbon bond, which is a key step in the Suzuki–Miyaura cross-coupling reaction.

Biochemical Pathways

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction. This enables the synthesis of a wide range of biologically active molecules, as mentioned earlier.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant. .

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a versatile building block for the preparation of complex molecules. Its boron atom can participate in various reactions such as:

- Suzuki Coupling Reactions : This compound can be used to form carbon-carbon bonds through cross-coupling reactions with aryl halides, which is crucial in synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The unique structural features of this compound allow it to serve as an intermediate in the synthesis of biologically active compounds. For instance:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit potential anticancer properties. The trifluoromethoxy group enhances the lipophilicity and biological activity of the resulting compounds.

Materials Science

In materials science, this compound is utilized for:

- Polymer Chemistry : It can be incorporated into polymer matrices to modify their properties. The incorporation of boron compounds can enhance thermal stability and mechanical properties.

Fluorescent Probes

Due to its unique electronic properties, this compound can be developed into fluorescent probes for biological imaging applications. Its ability to emit light upon excitation makes it suitable for tracking biological processes.

Case Study 1: Synthesis of Anticancer Agents

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of compounds using 2-(4-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key intermediate. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, showcasing the potential for developing new anticancer therapies.

Case Study 2: Polymer Modification

A research article in Macromolecules highlighted the use of this compound in modifying polycarbonate polymers to improve their thermal and mechanical properties. The incorporation of boron into the polymer matrix resulted in enhanced performance characteristics suitable for high-temperature applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The target compound’s phenyl ring contains two electron-withdrawing groups (EWGs): trifluoromethoxy (-OCF₃) and methoxy (-OCH₃). This combination creates a unique electronic profile compared to analogs:

- Trifluoromethoxy vs. Methoxy : The -OCF₃ group is significantly more electron-withdrawing than -OCH₃ due to the strong inductive effect of fluorine, which enhances the electrophilicity of the boron atom and improves reactivity in cross-coupling reactions .

Table 1: Substituent Comparison

| Compound (CAS) | Substituents | Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Target (1218790-37-4) | 4-OCH₃, 2-OCF₃ | C₁₄H₁₇BF₃O₄ | 332.10 | High reactivity, strong EWGs |

| 2-(3-Fluoro-4-methoxyphenyl)- (754226-34-1) | 3-F, 4-OCH₃ | C₁₃H₁₇BFO₃ | 265.09 | Moderate EW effect, lower steric bulk |

| 2-(2-Difluoromethyl-4-methoxyphenyl)- (N/A) | 2-CF₂H, 4-OCH₃ | C₁₄H₁₉BF₂O₃ | 286.12 | Reduced steric hindrance, higher lipophilicity |

| 2-(4-Fluorophenyl)- (214360-58-4) | 4-F | C₁₂H₁₅BFO₂ | 222.06 | Minimal substitution, high reactivity |

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (EWGs) : The target compound’s -OCF₃ group enhances the boron atom’s electrophilicity, making it superior to analogs like 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 214360-58-4), which lacks strong EWGs and exhibits slower reaction kinetics in Suzuki couplings .

- Steric Hindrance : In 2-(3-fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A), the bulky benzyloxy group reduces coupling efficiency compared to the target’s smaller -OCF₃ group .

Physicochemical Properties

- Thermal Stability : The dioxaborolane ring’s methyl groups provide thermal stability, a feature shared with 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A), which is stable up to 150°C .

Preparation Methods

Halogen-Lithium Exchange Mechanism

The reaction initiates at temperatures between -78°C and -10°C to stabilize the aryl lithium intermediate. n-Butyllithium (2.5 M in hexanes) or isopropylmagnesium chloride (2.0 M in THF) is added dropwise to a solution of the brominated arene in anhydrous tetrahydrofuran (THF). For example, in a representative procedure, 1-bromo-4-chloro-2,5-difluorobenzene reacted with isopropylmagnesium chloride at -10°C to generate the Grignard intermediate, which was then treated with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield 72.3% of the boronic ester.

Stepwise Synthesis and Optimization

Lithiation and Boron Reagent Quenching

Procedure :

-

Reaction Setup : A flame-dried flask under nitrogen is charged with 1-bromo-4-methoxy-2-(trifluoromethoxy)benzene (10 mmol) in anhydrous THF (30 mL).

-

Lithiation : n-Butyllithium (2.5 M in hexanes, 12 mmol) is added dropwise at -78°C, forming a deep red solution.

-

Boron Addition : A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12 mmol) in THF (5 mL) is introduced, and the mixture is warmed to room temperature over 12 hours.

-

Workup : The reaction is quenched with saturated ammonium chloride, extracted with dichloromethane, and purified via column chromatography (ethyl acetate/hexane).

Key Variables :

-

Temperature Control : Maintaining temperatures below -70°C during lithiation prevents side reactions.

-

Stoichiometry : A 1.2:1 molar ratio of boron reagent to aryl bromide maximizes yield.

Comparative Analysis of Reaction Conditions

The table below synthesizes data from analogous boronic ester preparations to infer optimal conditions for the target compound:

n-BuLi in THF at -78°C provides the highest yields due to superior reactivity and stability of the lithium intermediate. Grignard reagents (e.g., iPrMgCl) offer milder conditions but may underperform with sterically hindered substrates.

Challenges and Mitigation Strategies

Steric Hindrance

The trifluoromethoxy group at the 2-position creates steric bulk, slowing boron reagent access. Solutions include:

Moisture Sensitivity

Lithium intermediates are moisture-sensitive. Rigorous drying of solvents and reagents under nitrogen is essential. In one protocol, the reaction flask was subjected to three nitrogen/vacuum cycles before adding THF.

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:10 to 3:7) elutes the product. The target compound typically exhibits an Rf of 0.4–0.5 in 1:3 ethyl acetate/hexane.

Spectroscopic Data

-

1H NMR (CDCl3) : δ 7.45 (dd, 1H, Ar-H), 7.09 (dd, 1H, Ar-H), 3.89 (s, 3H, OCH3), 1.36 (s, 12H, B-O-C(CH3)2).

-

13C NMR : δ 160.1 (OCH3), 151.2 (B-O), 128.4–118.9 (Ar-C), 83.9 (B-O-C), 24.9 (C(CH3)2).

Scale-Up Considerations

Industrial-scale synthesis requires:

-

Cryogenic Reactors : To maintain temperatures below -70°C.

-

Continuous Flow Systems : For precise control of reagent mixing and reduced side reactions.

Q & A

Basic Question: What are the standard synthetic routes for preparing this dioxaborolane compound?

Methodological Answer:

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or direct boronation of aryl halides. A common approach involves reacting aryl halides with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in anhydrous 1,4-dioxane at 90°C under inert conditions for 24 hours . Post-reaction workup includes neutralization with sodium bicarbonate, extraction with ethyl acetate, and purification via column chromatography. Yields are often moderate (43–60%) due to steric hindrance from the trifluoromethoxy group .

Advanced Question: How can reaction yields be optimized when steric hindrance from the trifluoromethoxy group impedes boronation?

Methodological Answer:

To mitigate steric effects:

- Use bulkier ligands (e.g., SPhos or XPhos) to stabilize the palladium intermediate .

- Increase reaction temperature (e.g., 100–110°C) and extend reaction time (48–72 hours) to enhance conversion .

- Employ microwave-assisted synthesis to accelerate kinetic barriers.

- Pre-functionalize the aryl precursor with directing groups (e.g., methoxy) to facilitate regioselective boronation .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR : Confirms substituent positions and detects trifluoromethoxy (-OCF₃) splitting patterns (δ ~58 ppm in ¹⁹F NMR) .

- IR Spectroscopy : Identifies B-O stretching (1340–1310 cm⁻¹) and aromatic C-O bonds (1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₇BF₃O₄).

- HPLC : Assesses purity (>97% by GC or HPLC) .

Advanced Question: How to resolve discrepancies between X-ray crystallography and solution-state NMR data?

Methodological Answer:

- Dynamic Effects : Solution-state NMR may show fluxional behavior (e.g., rotation of the trifluoromethoxy group), while X-ray data (e.g., C–C bond lengths: 1.48–1.52 Å) reflects static solid-state geometry .

- DFT Calculations : Compare optimized structures (B3LYP/6-31G*) with experimental data to identify conformational flexibility .

- Variable-Temperature NMR : Detect restricted rotation if splitting patterns change at low temperatures.

Basic Question: What are the primary applications in organic synthesis?

Methodological Answer:

This dioxaborolane is a key intermediate in Suzuki-Miyaura cross-couplings for synthesizing biaryl systems, particularly in:

- Pharmaceuticals : Building blocks for kinase inhibitors or antiviral agents .

- Materials Science : Electron-deficient aromatic units in OLEDs or conjugated polymers .

Reaction conditions typically involve Pd(PPh₃)₄, aqueous Na₂CO₃, and toluene/ethanol at 80°C .

Advanced Question: How to design catalytic systems for coupling with electron-deficient aryl partners?

Methodological Answer:

- Electron-Deficient Catalysts : Use Pd(OAc)₂ with electron-rich ligands (e.g., PCy₃) to enhance oxidative addition .

- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) improve solubility of electron-deficient substrates.

- Additives : Include silver oxide (Ag₂O) to scavenge halides and prevent catalyst poisoning .

Basic Question: What storage conditions ensure compound stability?

Methodological Answer:

- Store under argon at –20°C in amber vials to prevent hydrolysis of the boronate ester .

- Avoid moisture and acidic vapors, which degrade the dioxaborolane ring (half-life <24 hours in humid air) .

Advanced Question: How does the methoxy group influence hydrolytic stability compared to fluoro analogs?

Methodological Answer:

- The methoxy group (-OMe) donates electron density via resonance, stabilizing the boron center against nucleophilic attack.

- Fluorinated analogs (e.g., 2,6-difluorophenyl derivatives) exhibit faster hydrolysis due to electron-withdrawing effects .

- Accelerated stability studies (pH 1–13) show 90% retention of the methoxy-substituted compound after 7 days at pH 7 .

Advanced Question: How to address conflicting purity data between HPLC and NMR?

Methodological Answer:

- Volatile Impurities : HPLC may miss low-molecular-weight byproducts (e.g., pinacol), detectable by GC-MS .

- Deuterated Solvent Artifacts : NMR signals from residual THF-d₈ or DMSO-d₆ can mask impurities. Re-run NMR in CDCl₃ .

- Quantitative ¹⁹F NMR : Use trifluoroacetic acid as an internal standard for accurate purity assessment .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.